1-(2-fluorobenzoyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
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Overview
Description
1-(2-fluorobenzoyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative under suitable conditions, often involving a coupling reagent.
Introduction of the fluorobenzoyl group: The final step involves the acylation of the piperidine derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzoyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzoyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
- 1-(2-bromobenzoyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
- 1-(2-methylbenzoyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine
Uniqueness
1-(2-fluorobenzoyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-19-9-8-15(18-19)12-6-10-20(11-7-12)16(21)13-4-2-3-5-14(13)17/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBBVSBCTHWEMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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